N-(2-aminoethyl)-2-methoxybenzamide hydrochloride
Overview
Description
N-(2-aminoethyl)-2-methoxybenzamide hydrochloride: is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique structure, which includes an aminoethyl group attached to a methoxybenzamide moiety. This compound is often used in the synthesis of polymers and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2-methoxybenzamide hydrochloride typically involves the reaction of 2-methoxybenzoic acid with ethylenediamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)-2-methoxybenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Production of various amine derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: N-(2-aminoethyl)-2-methoxybenzamide hydrochloride is used as a building block in organic synthesis. It is involved in the preparation of complex molecules and polymers.
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in receptor binding studies.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and ionic interactions with enzymes and receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
- N-(2-aminoethyl)maleimide hydrochloride
- 2-aminoethylmethacrylamide hydrochloride
- Tris(2-aminoethyl)amine
Comparison: N-(2-aminoethyl)-2-methoxybenzamide hydrochloride is unique due to its methoxybenzamide moiety, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-aminoethyl)-2-methoxybenzamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMJAGUDDBCHGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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